molecular formula C14H15N3O3 B2542828 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide CAS No. 1351585-34-6

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide

Cat. No.: B2542828
CAS No.: 1351585-34-6
M. Wt: 273.292
InChI Key: BMEJEVWXBXRPJB-UHFFFAOYSA-N
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Description

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the pyridazine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) in appropriate solvents (e.g., dimethyl sulfoxide, acetonitrile).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Pyridazine derivatives have shown activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in biological studies to understand its effects on various biological pathways and targets.

    Material Synthesis: The compound can be used as a building block in the synthesis of more complex materials with desired properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide
  • 6-methoxy-N-(3-ethoxyphenyl)pyridazine-3-carboxamide
  • 6-ethoxy-N-(4-methoxyphenyl)pyridazine-3-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds. The presence of both ethoxy and methoxy groups in specific positions can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-13-8-7-12(16-17-13)14(18)15-10-5-4-6-11(9-10)19-2/h4-9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEJEVWXBXRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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